Methyl 2-(4-cyano-3-fluorophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-cyano-3-fluorophenyl)acetate: is an organic compound with the molecular formula C10H8FNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a cyano group at the 4-position and a fluorine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 2-(4-cyano-3-fluorophenyl)acetate typically begins with commercially available 4-cyano-3-fluorobenzaldehyde.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and at controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-(4-cyano-3-fluorophenyl)acetate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the cyano and ester functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Methyl 2-(4-cyano-3-fluorophenyl)acetate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: It is used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of Methyl 2-(4-cyano-3-fluorophenyl)acetate depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of specific enzymes or receptors. The cyano and fluorine substituents can enhance the compound’s binding affinity and specificity for its molecular targets, leading to more effective therapeutic agents.
Comparison with Similar Compounds
Methyl 2-(4-cyano-3-chlorophenyl)acetate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 2-(4-cyano-3-bromophenyl)acetate: Similar structure but with a bromine atom instead of fluorine.
Methyl 2-(4-cyano-3-methylphenyl)acetate: Similar structure but with a methyl group instead of fluorine.
Uniqueness:
Fluorine Substitution: The presence of a fluorine atom in Methyl 2-(4-cyano-3-fluorophenyl)acetate can significantly alter its chemical properties, such as increasing its lipophilicity and metabolic stability compared to its chlorine, bromine, or methyl-substituted analogs.
Biological Activity: The fluorine atom can also enhance the compound’s biological activity by improving its binding interactions with target proteins or enzymes.
Properties
IUPAC Name |
methyl 2-(4-cyano-3-fluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)5-7-2-3-8(6-12)9(11)4-7/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNONZNZKQUXXCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.